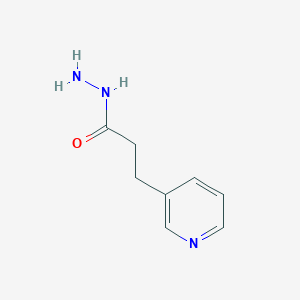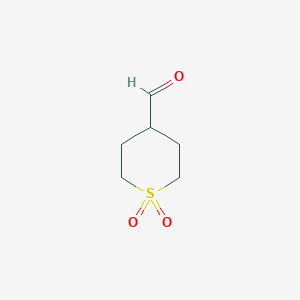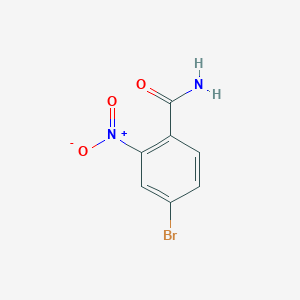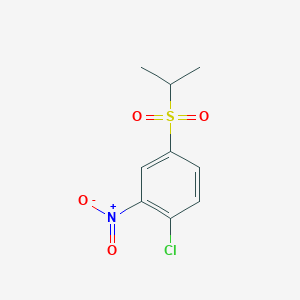
N-(3-氨基-4-甲基苯基)-2-苯氧基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学性质
- N-(2-羟基苯基)乙酰胺是一种相关化合物,用作抗疟疾药物天然合成的中间体。它的合成涉及 2-氨基苯酚的化学选择性单乙酰化 (Magadum 和 Yadav,2018 年)。
- 另一种类似化合物 4-氯-2-羟基苯乙酮的合成是通过以 3-氨基苯酚为起始原料的多步工艺实现的,该工艺涉及乙酰化、甲基化和弗里斯重排 (Teng,2011 年)。
药理学潜力
- 已经合成并评估了新型乙酰胺衍生物,包括 N-(1-(4-溴苯基)乙基)-2-苯氧基乙酰胺,以了解其潜在的细胞毒性、抗炎、镇痛和解热作用。某些衍生物表现出的活性与标准药物相当 (Rani、Pal、Hegde 和 Hashim,2016 年)。
抗惊厥和镇痛活性
- 对伯氨基酸衍生物的研究表明,某些 N'-苄基 2-氨基乙酰胺表现出显着的抗惊厥和神经性疼痛缓解特性 (King 等人,2011 年)。
- 已经合成了一系列新的苯氧基乙酰胺并评估了它们的抗惊厥活性和神经毒性,显示出作为新型抗惊厥剂的潜力 (Pańczyk 等人,2018 年)。
杀虫应用
- 已经进行了 N-(4-氯苯基)-2-苯氧基乙酰胺衍生物的合成,显示出对棉铃虫 (Spodoptera littoralis) 有良好的杀虫效果,突出了潜在的农业应用 (Rashid 等人,2021 年)。
抗菌和抗肿瘤活性
- 已经合成并评估了异恶唑衍生物,包括氨基苯酚,以了解其抗菌和镇痛活性,显示出对各种细菌和真菌菌株的显着效果 (Sahu 等人,2009 年)。
- 氨基乙酰胺衍生物已被优化用于对恶性疟原虫的活性,表明其作为新型抗疟疾剂的潜力 (Norcross 等人,2019 年)。
- 4-氨基-2H-苯并[h]色烯-2-酮 (ABO) 类似物,包括 N-甲氧基-N-甲基乙酰胺,对癌细胞系表现出显着的细胞毒活性,表明其作为抗癌剂的潜力 (Dong 等人,2010 年)。
除草剂特性
- 已经合成并显示出对双子叶杂草具有除草剂活性的新型 N-(2-氟-5(3-甲基-2,6-二氧代-4-(三氟甲基)-2,3-二氢-嘧啶-1(6H)-基)苯基)-2-苯氧基乙酰胺衍生物,表明其在农业杂草控制中的效用 (Wu 等人,2011 年)。
未来方向
作用机制
Target of Action
N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide is a crucial building block of many drug candidates . .
Mode of Action
It’s synthesized by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to parallel by-products and serial by-products .
Result of Action
As it’s a crucial building block of many drug candidates , it’s likely to have significant effects at the molecular and cellular levels.
生化分析
Biochemical Properties
N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acylating reagents and undergo selective acylation reactions. The nature of these interactions involves the formation of specific bonds and the selective modification of the compound’s structure .
Cellular Effects
N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of certain genes and impact metabolic pathways, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide involves its binding interactions with biomolecules. It can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. The compound’s structure allows it to interact with target biomolecules, resulting in the modulation of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired outcomes without causing harm .
Metabolic Pathways
N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter the levels of metabolites within cells. The compound’s role in these pathways is crucial for understanding its overall impact on cellular function .
Transport and Distribution
The transport and distribution of N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for predicting the compound’s effects on cellular function .
Subcellular Localization
N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function can be influenced by its localization within the cell, making this an important aspect of its biochemical analysis .
属性
IUPAC Name |
N-(3-amino-4-methylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-7-8-12(9-14(11)16)17-15(18)10-19-13-5-3-2-4-6-13/h2-9H,10,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYCCOJQIHANMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-(Aminomethyl)benzo[d]isoxazol-3-amine](/img/structure/B1323232.png)
![tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate](/img/structure/B1323233.png)



![trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1323240.png)


